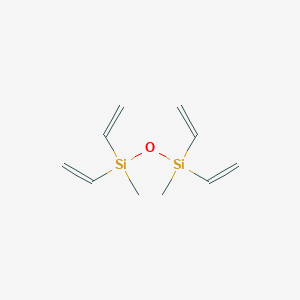
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane
Overview
Description
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is an organosilicon compound with the chemical formula C10H18OSi2. It is a colorless liquid that is primarily used in organometallic chemistry and as a homogeneous catalyst. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in catalytic processes .
Preparation Methods
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. The reaction involves the following steps:
Hydrolysis: Vinyldimethylmethoxysilane is hydrolyzed in the presence of water to form the corresponding silanol.
Condensation: The silanol undergoes condensation to form this compound.
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane undergoes various types of chemical reactions, including:
Scientific Research Applications
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane has several scientific research applications, including:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in the formation of complexes with transition metals.
Polymer Chemistry: This compound is used in the synthesis of low molecular weight polymers with specific end groups.
Material Science: It is used in the preparation of high-refractive-index films and coatings, which have applications in optics and electronics.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane involves its ability to form stable complexes with transition metals. The vinyl groups in the compound act as ligands, coordinating with the metal center and stabilizing the complex. This coordination facilitates various catalytic processes, such as hydrosilylation, by providing an active site for the reaction to occur .
Comparison with Similar Compounds
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane can be compared with other similar organosilicon compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but with methyl groups instead of vinyl groups.
1,3-Dimethyl-tetrakis(2-triphenylsilylethyl)dimethyldisiloxane: This compound is used in the preparation of high-refractive-index films and has different applications in material science.
The uniqueness of this compound lies in its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes.
Properties
IUPAC Name |
[bis(ethenyl)-methylsilyl]oxy-bis(ethenyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H,1-4H2,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPKTOIGWIYKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C=C)O[Si](C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166887 | |
| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16045-78-6 | |
| Record name | 1,1,3,3-Tetraethenyl-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


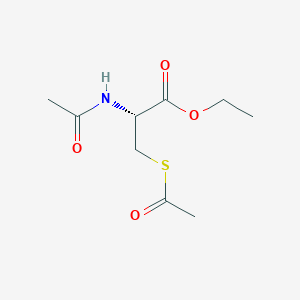
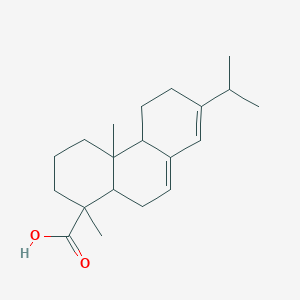

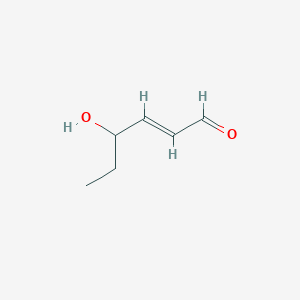
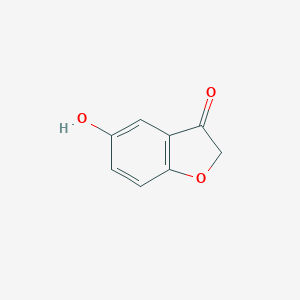
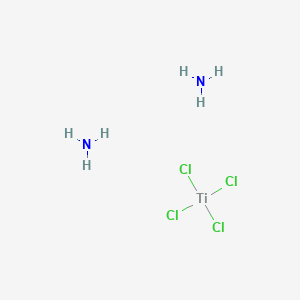
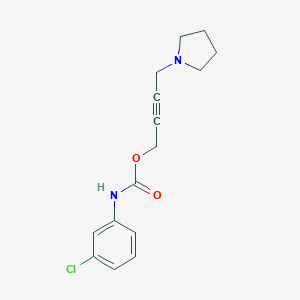
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
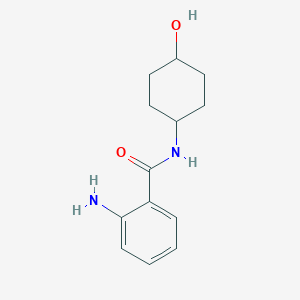


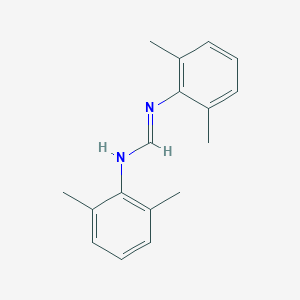
![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

